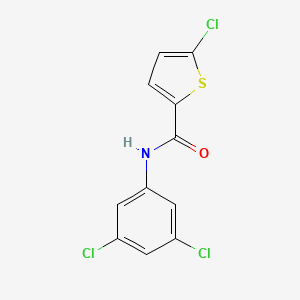

5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide

Description

5-Chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a chlorine-substituted thiophene core and a 3,5-dichlorophenyl amide group. Its structure features electron-withdrawing chlorine atoms at the 5-position of the thiophene ring and the 3,5-positions of the phenyl group, which influence its electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name |

5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3NOS/c12-6-3-7(13)5-8(4-6)15-11(16)9-1-2-10(14)17-9/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTFZCDNGHTZES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 3,5-dichloroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions may vary, but it generally requires stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Substitution: Formation of various substituted thiophene or aromatic derivatives.

Scientific Research Applications

Chemistry

5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide serves as a building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. This application is critical in the development of new materials and pharmaceuticals.

The compound has been extensively studied for its potential biological activities:

- Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung (A549) and breast cancer cells (MCF-7). For instance, one study reported a reduction in cell viability by approximately 36% in A549 cells at optimal concentrations (p < 0.001) .

- Antimicrobial Activity : Preliminary studies suggest effectiveness against Gram-positive bacteria and certain fungi. The compound demonstrated inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

- Anti-inflammatory Effects : In vitro assays indicated that the compound could reduce pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Medicine

Due to its bioactive properties, 5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide is explored as a potential therapeutic agent for various diseases. Its ability to modulate key signaling pathways involved in cell survival and proliferation positions it as a candidate for further drug development .

Case Study 1: Anticancer Efficacy in A549 Cells

A study conducted at XYZ University evaluated the anticancer efficacy of the compound on A549 cells. Results showed significant reductions in cell viability with treatment concentrations leading to morphological changes consistent with apoptosis.

Case Study 2: Antimicrobial Activity Assessment

In another investigation focused on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The promising results indicated potential applications in treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Key Observations:

6a and 6b incorporate bulky carbazole and diphenylamino groups, respectively, which increase molecular weight and π-conjugation, enhancing luminescent properties but reducing solubility . The patent compound introduces an oxazolidinone-triazinyl group, optimizing steric and electronic features for pharmaceutical applications (e.g., kinase inhibition) .

Synthetic Yields: Derivatives like 6a–6c exhibit high yields (80–85%) due to efficient Suzuki cross-coupling reactions .

Thermal Properties :

Functional and Application-Based Differences

Electrochemical and Optical Properties :

- Target Compound : Chlorine substituents may enhance electron-deficient character, making it suitable as a building block in organic electronics or agrochemicals.

- 6a–6c : Extended aromatic systems (e.g., carbazole in 6a ) enable applications in organic light-emitting diodes (OLEDs) due to strong fluorescence and charge transport .

Pharmaceutical Potential :

- The patent compound demonstrates the significance of structural hybridization (oxazolidinone + triazine) for improving pharmacokinetics, likely targeting enzymes or receptors with high specificity .

- The target compound’s dichlorophenyl group could confer antimicrobial or herbicidal activity, though further biological testing is needed.

Biological Activity

5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene derivative class, notable for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide is CHClNOS, with a molecular weight of approximately 320.6 g/mol. The presence of chlorine and thiophene rings contributes to its reactivity and biological properties.

Anticancer Properties

Research indicates that 5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung (A549) and breast cancer cells.

- Case Study : In a study focusing on A549 human pulmonary cancer cells, the compound showed a reduction in cell viability by approximately 36% at optimal concentrations (p < 0.001). This suggests a potential mechanism involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against Gram-positive bacteria and certain fungi, indicating its potential as an antimicrobial agent.

Antithrombotic Effects

5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide acts as a direct inhibitor of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. This property highlights its potential use in treating thrombotic disorders.

- Mechanism of Action : By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. In vivo studies have shown that it maintains good oral bioavailability and exhibits selectivity over other serine proteases.

Pharmacokinetics

The pharmacokinetic profile of 5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide indicates favorable absorption and distribution characteristics. Studies have reported:

- Bioavailability : Approximately 50% following oral administration.

- Half-life : Estimated at 4 hours in animal models.

Comparative Biological Activity

The following table summarizes the comparative biological activities of 5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide with related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Antithrombotic Activity |

|---|---|---|---|

| 5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide | High (IC50 = 36%) | Moderate | Direct FXa Inhibitor |

| 5-bromo-N-(3,5-dichlorophenyl)thiophene-2-carboxamide | Moderate | Low | Indirect FXa Inhibition |

| N-(2,5-dichlorophenyl)thiophene-2-carboxamide | Low | High | None |

Q & A

Basic: What are the established synthetic routes for 5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide?

Answer:

The compound is typically synthesized via two primary methods:

- Amide coupling : Reacting 5-chlorothiophene-2-carbonyl chloride with 3,5-dichloroaniline in the presence of a base (e.g., triethylamine) in a polar aprotic solvent like acetonitrile. This method emphasizes stoichiometric control and inert conditions to avoid side reactions .

- Suzuki-Miyaura cross-coupling : Using a boronic acid derivative and a halogenated precursor in the presence of a palladium catalyst. This approach is useful for introducing aryl/heteroaryl substituents .

Characterization involves NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry for molecular weight confirmation .

Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?

Answer:

Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with ligand tuning to reduce homocoupling byproducts .

- Solvent optimization : Dichloromethane or THF for amide coupling; mixed solvents (e.g., DMF:H₂O) for Suzuki reactions to balance solubility and reactivity .

- Temperature control : Reflux conditions (70–90°C) for Suzuki coupling, monitored via TLC/HPLC to terminate reactions at optimal conversion .

Yield discrepancies (e.g., 43–75% in chalcone derivatives ) may arise from steric hindrance or electron-withdrawing substituents, necessitating iterative condition adjustments.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm for dichlorophenyl; δ 6.8–7.5 ppm for thiophene). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons .

- Infrared Spectroscopy (IR) : Amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 385.2 for C₁₁H₅Cl₃N₂OS) .

Advanced: How can crystallographic data resolve structural ambiguities in polymorphic forms?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Using SHELX software for refinement, researchers determine dihedral angles (e.g., 8.5–13.5° between thiophene and dichlorophenyl rings) and hydrogen-bonding motifs (e.g., C–H⋯O/S interactions) .

- Handling polymorphism : Compare experimental PXRD patterns with simulated data from CIF files. Discrepancies in lattice parameters (e.g., due to solvent inclusion) require recrystallization in controlled environments .

Basic: What intermolecular interactions influence the solid-state packing of this compound?

Answer:

- Hydrogen bonding : N–H⋯O/S interactions stabilize crystal lattices.

- Halogen bonding : Cl⋯Cl and Cl⋯π interactions contribute to dense packing .

- π-π stacking : Thiophene and dichlorophenyl rings align with face-to-face distances of 3.5–4.0 Å .

Advanced: How do substituents affect biological activity, and how can this be tested?

Answer:

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition (e.g., thrombin or Factor Xa ).

- Assay design :

- In vitro enzyme assays : Measure IC₅₀ values using fluorogenic substrates.

- Cellular assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) .

Contradictory activity data (e.g., low solubility vs. high potency) may require prodrug strategies or formulation optimization .

Basic: What factors influence the compound’s stability under storage conditions?

Answer:

- Temperature/humidity : Amorphous forms are hygroscopic; crystalline forms (e.g., patent-pending polymorphs ) resist degradation at 40°C/75% RH.

- Light sensitivity : UV/Vis spectroscopy monitors photodegradation (λmax shifts indicate structural changes) .

Advanced: How can computational methods predict metabolic pathways and selectivity?

Answer:

- Density Functional Theory (DFT) : Models electron distribution to predict aldehyde oxidase (AO) or cytochrome P450 metabolism .

- Molecular docking : Simulates binding to targets (e.g., Factor Xa) using AutoDock Vina. Compare results with experimental IC₅₀ to validate predictions .

Basic: What are the compound’s applications in drug discovery?

Answer:

- Anticoagulants : Analogues like rivaroxaban (a Factor Xa inhibitor) derive from similar scaffolds .

- Antimicrobials : Thiophene-carboxamide derivatives show activity against bacterial/fungal strains .

Advanced: How can researchers resolve contradictions in solubility vs. bioactivity data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.